Feruginidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

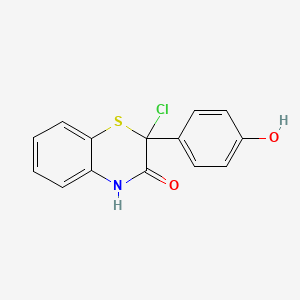

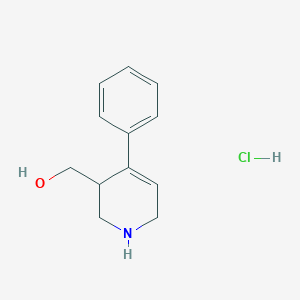

Feruginidin is a naturally occurring anthocyanidin, a type of flavonoid pigment found in various plants. It is known for its vibrant red to purple color, which contributes to the pigmentation of flowers, fruits, and leaves. Anthocyanidins like this compound play a crucial role in plant physiology, including attracting pollinators and protecting against UV radiation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Feruginidin can be synthesized through several methods, including the condensation of appropriate phenolic compounds. One common synthetic route involves the use of chalcone intermediates, which undergo cyclization and subsequent oxidation to form the anthocyanidin structure. The reaction conditions typically involve acidic environments and controlled temperatures to ensure proper formation of the compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in anthocyanins, such as berries and certain flowers. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: Feruginidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinonoid intermediates, which are important in the formation of stable pigments.

Reduction: Reduction reactions can convert this compound to its leucoanthocyanidin form, which is colorless.

Substitution: Substitution reactions, particularly involving hydroxyl groups, can modify the chemical structure and properties of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, ascorbic acid.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Oxidation Products: Quinonoid intermediates.

Reduction Products: Leucoanthocyanidins.

Substitution Products: Various acylated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Feruginidin has a wide range of applications in scientific research:

Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.

Biology: Studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. This compound’s ability to modulate signaling pathways makes it a candidate for therapeutic applications.

Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties.

Wirkmechanismus

Feruginidin exerts its effects through various molecular mechanisms:

Antioxidant Activity: this compound neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anti-cancer Properties: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.

Vergleich Mit ähnlichen Verbindungen

Cyanidin: Known for its red color and found in many red berries.

Delphinidin: Exhibits a blue to purple color and is found in grapes and blueberries.

Pelargonidin: Responsible for the orange to red color in strawberries and red radishes.

Feruginidin’s unique properties, such as its specific color and stability under various conditions, make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer |

109517-73-9 |

|---|---|

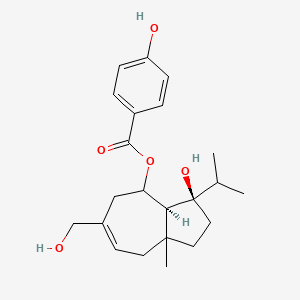

Molekularformel |

C22H30O5 |

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

[(3R,3aS)-3-hydroxy-6-(hydroxymethyl)-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |

InChI |

InChI=1S/C22H30O5/c1-14(2)22(26)11-10-21(3)9-8-15(13-23)12-18(19(21)22)27-20(25)16-4-6-17(24)7-5-16/h4-8,14,18-19,23-24,26H,9-13H2,1-3H3/t18?,19-,21?,22-/m1/s1 |

InChI-Schlüssel |

FPUSCWGZFFIOSW-XZJNEJNUSA-N |

Isomerische SMILES |

CC(C)[C@@]1(CCC2([C@H]1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |

Kanonische SMILES |

CC(C)C1(CCC2(C1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)

acetonitrile](/img/structure/B14335301.png)

![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)

![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)